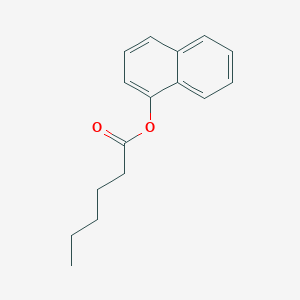
naphthalen-1-yl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
naphthalen-1-yl hexanoate is an organic compound with the molecular formula C16H18O2 It is an ester derived from hexanoic acid and 1-naphthol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: naphthalen-1-yl hexanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of 1-naphthyl hexanoate may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and reduce reaction time. The purification of the product is often achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: naphthalen-1-yl hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1-naphthyl hexanoate can hydrolyze to yield 1-naphthol and hexanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert 1-naphthyl hexanoate into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 1-naphthol and hexanoic acid.
Oxidation: Oxidized derivatives of 1-naphthyl hexanoate.
Reduction: Reduced forms of the ester.
Applications De Recherche Scientifique
naphthalen-1-yl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-naphthyl hexanoate involves its interaction with specific molecular targets. The ester bond in the compound can undergo hydrolysis, releasing 1-naphthol and hexanoic acid, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Naphthyl acetate: Another ester of 1-naphthol, but with acetic acid instead of hexanoic acid.
2-Naphthyl hexanoate: An isomer with the ester group attached to the 2-position of the naphthalene ring.
1-Naphthyl propanoate: An ester with propanoic acid instead of hexanoic acid.
Uniqueness: naphthalen-1-yl hexanoate is unique due to its specific ester linkage and the properties imparted by the hexanoic acid moiety
Propriétés
Numéro CAS |
28749-24-8 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
naphthalen-1-yl hexanoate |
InChI |
InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |
Clé InChI |
KTEVDMGPKQVXDF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)




![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)


![2,2-dimethyl-3H-benzo[h]chromen-4-one](/img/structure/B184381.png)

![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

![5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B184386.png)
